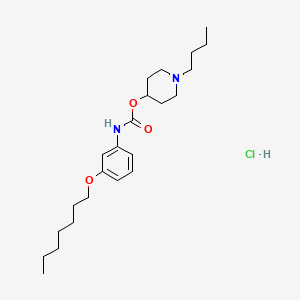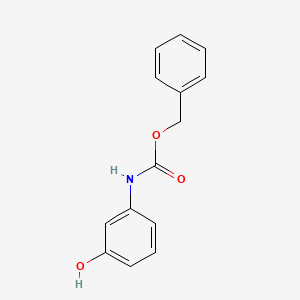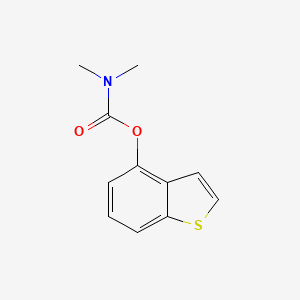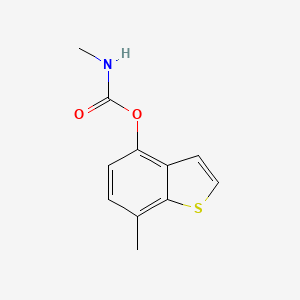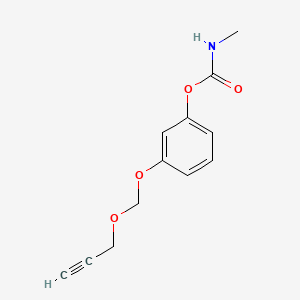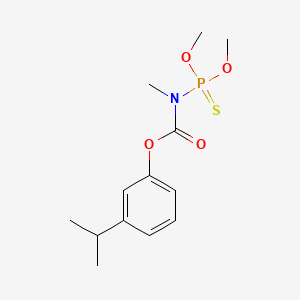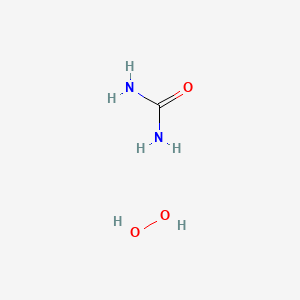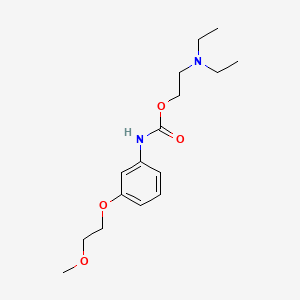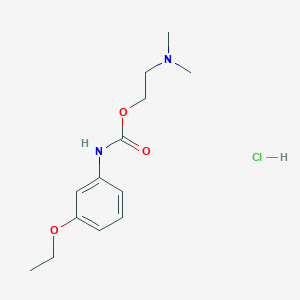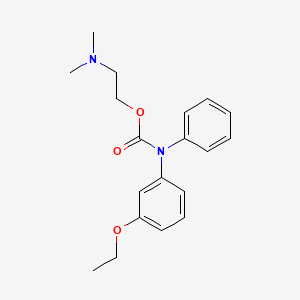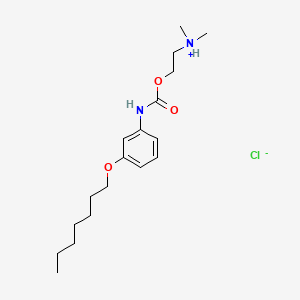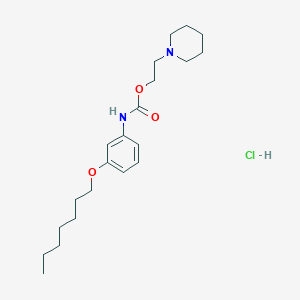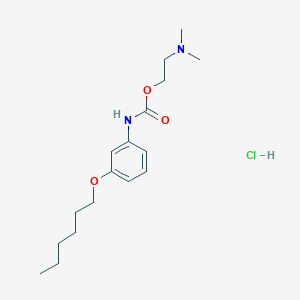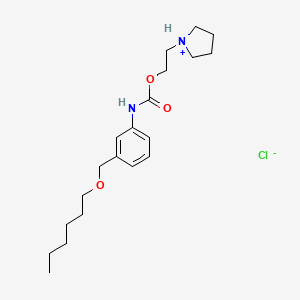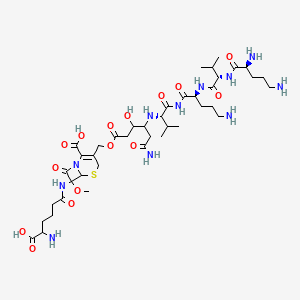
Cephabacin M4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cephabacin M4 is a new cephem antibiotics of bacterial origin.
Aplicaciones Científicas De Investigación
Biosynthetic Pathways and Engineering for Novel Antibiotics
Cephabacin M4 is a beta-lactam antibiotic produced by bacteria like Lysobacter lactamgenus. Research has focused on elucidating the biosynthetic pathway of cephabacins, including the metabolic diversity and the assembly mechanism of cephabacins. This understanding aids in designing new pharmacologically active compounds by engineering the cephabacin biosynthetic pathway (Sohn, Nam, & Ryu, 2001).
Antibacterial Activities and Mode of Action
Cephabacin M4, along with other cephabacins, demonstrates antibacterial activities against a range of bacteria, including beta-lactamase-producing strains and anaerobic bacteria. The mode of action involves inhibiting peptidoglycan synthesis and binding to penicillin-binding proteins, indicating potential use in treating various bacterial infections (Nozaki et al., 1984).
Structural Characterization
Extensive studies have been conducted on the structural determination of cephabacin M4 and related compounds. Understanding the chemical structure, including the cephem nucleus and oligopeptide side chains, is crucial for the development of new antibiotics with targeted antibacterial properties (Tsubotani, Hida, Ono, & Harada, 1985).
Nonribosomal Peptide Synthetase Modules
Cephabacin M4's biosynthesis involves nonribosomal peptide synthetase (NRPS) modules. Detailed studies of these modules, including their substrate specificity, have provided insights into the assembly of the oligopeptide moiety of cephabacins. This knowledge is vital for the modification and engineering of cephabacins for enhanced therapeutic efficacy (Demirev et al., 2006).
Discovery and Taxonomy of Producing Organisms
The discovery and taxonomy of the bacteria producing cephabacins, including cephabacin M4, have been essential in understanding the natural sources of these antibiotics. This information aids in optimizing fermentation processes for large-scale antibiotic production (Ono, Nozaki, Katayama, & Okazaki, 1984).
Polyketide Synthase Module in Biosynthesis
Research has also explored the role of the polyketide synthase (PKS) module in cephabacin biosynthesis. Understanding the function of PKS, alongside NRPS, in the biosynthesis process is critical for developing cephabacin derivatives with modified properties (Lee et al., 2008).
Propiedades
Número CAS |
99313-74-3 |
|---|---|
Nombre del producto |
Cephabacin M4 |
Fórmula molecular |
C41H69N11O15S |
Peso molecular |
988.1 g/mol |
Nombre IUPAC |
3-[[6-amino-4-[[(2S)-1-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-6-oxohexanoyl]oxymethyl]-7-[(5-amino-5-carboxypentanoyl)amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C41H69N11O15S/c1-19(2)30(36(60)50-34(58)24(11-8-14-43)48-35(59)31(20(3)4)49-33(57)22(44)10-7-13-42)47-25(15-27(46)54)26(53)16-29(56)67-17-21-18-68-40-41(66-5,39(65)52(40)32(21)38(63)64)51-28(55)12-6-9-23(45)37(61)62/h19-20,22-26,30-31,40,47,53H,6-18,42-45H2,1-5H3,(H2,46,54)(H,48,59)(H,49,57)(H,51,55)(H,61,62)(H,63,64)(H,50,58,60)/t22-,23?,24-,25?,26?,30-,31-,40?,41?/m0/s1 |
Clave InChI |
JBODJWJBIOEWBA-KPZHMRGNSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NC(=O)[C@H](CCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN)N)NC(CC(=O)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCC(C(=O)O)N)OC)SC1)C(=O)O)O |
SMILES |
CC(C)C(C(=O)NC(=O)C(CCCN)NC(=O)C(C(C)C)NC(=O)C(CCCN)N)NC(CC(=O)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCC(C(=O)O)N)OC)SC1)C(=O)O)O |
SMILES canónico |
CC(C)C(C(=O)NC(=O)C(CCCN)NC(=O)C(C(C)C)NC(=O)C(CCCN)N)NC(CC(=O)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCC(C(=O)O)N)OC)SC1)C(=O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Cephabacin M4; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



